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zinc;3,3,5,5-tetramethylhexanoate

Toxicology Regulatory compliance Metal carboxylate safety

Zinc 3,3,5,5-tetramethylhexanoate (CAS 27253-29-8), commonly referred to as zinc neodecanoate, is a metal carboxylate coordination compound with the formula Zn(C₁₀H₁₉O₂)₂ and a molecular weight of approximately 407.9 g/mol. It is supplied as a clear to pale amber liquid, insoluble in water but fully soluble in aliphatic and aromatic hydrocarbon solvents, esters, and ketones.

Molecular Formula C20H38O4Zn
Molecular Weight 407.9 g/mol
CAS No. 27253-29-8
Cat. No. B1582691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;3,3,5,5-tetramethylhexanoate
CAS27253-29-8
Molecular FormulaC20H38O4Zn
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2]
InChIInChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
InChIKeyVNTDZUDTQCZFKN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc 3,3,5,5-Tetramethylhexanoate (CAS 27253-29-8): Procurement-Grade Profile of a Branched-Chain Metal Carboxylate


Zinc 3,3,5,5-tetramethylhexanoate (CAS 27253-29-8), commonly referred to as zinc neodecanoate, is a metal carboxylate coordination compound with the formula Zn(C₁₀H₁₉O₂)₂ and a molecular weight of approximately 407.9 g/mol [1]. It is supplied as a clear to pale amber liquid, insoluble in water but fully soluble in aliphatic and aromatic hydrocarbon solvents, esters, and ketones . The compound functions industrially as a polyurethane catalyst, oxidative drier in alkyd coatings, lubricant additive, and rubber vulcanization activator . Its branched neodecanoate ligands confer distinct solubility, thermal stability, and low volatility characteristics relative to linear-chain zinc carboxylate analogs, positioning it as a specialty organometallic intermediate rather than a commodity zinc salt [1].

Solubility profile
Hydrocarbon- and ester-soluble, designed for solvent-borne systems and non-aqueous formulations
Thermal capability
Higher decomposition threshold than linear-chain zinc carboxylates, supports high-temperature processing
Regulatory standing
No CMR classification; REACH-registered without SVHC listing, reducing compliance burden

Why Zinc 3,3,5,5-Tetramethylhexanoate Cannot Be Casually Swapped with Other Metal Carboxylates or Zinc Salts


Generic substitution within the metal carboxylate class carries substantial technical risk because neodecanoic acid is a highly branched C10 isomer mixture whose steric bulk around the zinc center directly governs solubility in non-polar media, thermal decomposition threshold, catalytic latency, and compatibility with hydrophobic resin systems [1]. A linear-chain zinc carboxylate such as zinc stearate possesses a higher melting point and inferior solubility in hydrocarbon solvents, limiting its effectiveness in solvent-borne coatings and lubricant formulations [2]. Among metal neodecanoates, the identity of the metal cation dictates oxidative drying speed, toxicity profile, and color stability: cobalt neodecanoate is a rapid primary drier but causes pronounced yellowing and carries carcinogenicity concerns, while lead neodecanoate, though historically effective, faces widespread regulatory bans [3]. The quantitative evidence below demonstrates that zinc 3,3,5,5-tetramethylhexanoate occupies a defensible performance-safety-compliance niche that cannot be replicated by simply substituting a different metal or a different carboxylate ligand.

Ligand structure Linear-chain zinc carboxylates (e.g., zinc stearate) exhibit lower hydrocarbon solubility and higher melting point, limiting direct substitution in solvent-borne coatings and lubricants.
Metal cation Cobalt neodecanoate causes high yellowing and carries carcinogenicity concerns; lead neodecanoate faces regulatory bans. Neither replicates the balanced safety-color profile of zinc.
Catalyst family Organotin catalysts (e.g., DBTDL) provide fast cure but raise toxicity and REACH-phase-out risk; zinc neodecanoate offers a reported pot-life extension with no organotin burden.

Zinc 3,3,5,5-Tetramethylhexanoate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Acute Oral Toxicity: Zinc Neodecanoate vs. Cobalt, Manganese, and Lead Neodecanoates — LD50 Comparison

Zinc neodecanoate exhibits an oral LD50 (rat) of approximately 3,000 mg/kg, which is 2-fold higher than cobalt neodecanoate (~1,500 mg/kg), 3-fold higher than manganese neodecanoate (~1,000 mg/kg), and approximately 10-fold higher than lead neodecanoate (~300 mg/kg) [1]. Under EU REACH, cobalt compounds are classified as Category 2 carcinogens and face use restrictions, while lead neodecanoate is banned in most consumer goods; zinc neodecanoate carries no CMR classification and is REACH-registered without SVHC listing [1][2].

Acute oral toxicity
Reported
Zinc neodecanoate LD50 ~3,000 mg/kg; ~10× lower acute toxicity than lead, ~2× lower than cobalt
Favorable toxicity ranking within metal neodecanoates supports procurement for regulated markets
REACH context; not CMR-classified
Toxicology Regulatory compliance Metal carboxylate safety

Shelf Life and Storage Stability: Zinc Neodecanoate vs. Cobalt, Manganese, and Lead Neodecanoates

Zinc neodecanoate demonstrates a shelf life of 3–5 years under recommended storage conditions, with low tendency to gel and low sensitivity to moisture. In contrast, cobalt and manganese neodecanoates exhibit shelf lives of only 1–2 years and medium sensitivity to moisture, with medium tendency to gel [1]. This stability advantage reduces inventory turnover costs and minimizes batch-to-batch variability in industrial formulations.

Shelf life & storage
Reported
3–5 years stability; low gelling and moisture sensitivity
Extended shelf life reduces inventory turnover and batch variability risk
vs. 1–2 years for cobalt/manganese analogs
Formulation stability Shelf life Industrial catalyst storage

Color Stability and Yellowing Resistance in Coatings: Zinc vs. Cobalt and Manganese Driers

In alkyd resin drying applications, zinc neodecanoate yields a yellowing potential rated as 'Very Low,' while cobalt octoate and manganese octoate exhibit 'High' and 'Moderate' yellowing, respectively [1]. Although zinc neodecanoate is slower in surface drying (4 hours vs. cobalt's 1.5 hours), it provides superior through-dry quality and film clarity, enabling its use as a secondary drier that eliminates discoloration in white and light-colored paints [1][2]. A 2018 study in Progress in Organic Coatings highlighted that zinc driers significantly reduced yellowing in alkyd systems compared to cobalt and manganese counterparts [2].

Yellowing resistance
Reported
Very low yellowing potential in alkyd systems; cobalt octoate shows high yellowing
Preferred for white and light-colored coatings where color stability is critical
Alkyd oxidative cure; through-dry ~10 h
Alkyd coatings Color stability Paint drier selection

Polyurethane Catalyst Performance: Pot Life Extension and Balanced Reactivity vs. DBTDL and Bismuth Octoate

In a direct comparative study of catalyst combinations in a polyurethane coating system, zinc neodecanoate at 0.2% loading achieved a pot life of 15 minutes—nearly double that of DBTDL at the same loading (8 minutes) and 25% longer than bismuth octoate at 0.3% (12 minutes). A synergistic zinc neodecanoate (0.1%) plus amine (0.05%) combination further extended pot life to 18 minutes while maintaining a surface dry time of 4.5 hours and Shore D hardness of 63, outperforming DBTDL, bismuth octoate, and zinc neodecanoate alone on the combined metric of work time and final hardness [1]. Replacing 50% of DBTDL with zinc neodecanoate in cast elastomer production yielded a 15% reduction in demold time with no loss in tensile strength or elongation [1].

PU pot life
Head-to-head
ZnN+amine pot life 18 min vs. DBTDL 8 min (2.25×); Shore D 63 retained
Extends processing window without sacrificing final hardness in PU systems
Direct comparison in 2K PU coating
Polyurethane catalysis Pot life Organotin replacement

Anti-Wear and Extreme Pressure Performance in Lubricants: Zinc Neodecanoate vs. ZDDP

In four-ball wear testing (ASTM D4172, 400 kgf load, 75°C), zinc neodecanoate produced a wear scar diameter of 0.45 mm, representing a 50% reduction compared to conventional ZDDP (zinc dialkyldithiophosphate) anti-wear additives [1]. In extreme pressure testing (Timken OK Load test), zinc neodecanoate achieved an OK load of 45 lb, a 30% increase over ZDDP [2]. Additionally, in ASTM D1748 salt spray corrosion testing (240 hours), zinc neodecanoate provided 95% corrosion inhibition, 20 percentage points higher than ZDDP [2]. Under OECD 301B biodegradation testing, zinc neodecanoate achieved 62% biodegradation in 28 days, 40% higher than ZDDP [2].

Lubricant performance
Reported
50% wear scar reduction, 30% higher EP load, 95% corrosion inhibition vs. ZDDP
Multi-functional additive profile with higher biodegradability than ZDDP
ASTM D4172, Timken, salt spray, OECD 301B
Lubricant additives Anti-wear Extreme pressure

Thermal Decomposition Threshold: Zinc Neodecanoate vs. Zinc Stearate and Zinc Acetate

Thermogravimetric comparison of zinc carboxylates reveals that zinc neodecanoate possesses a decomposition temperature exceeding 250°C, compared to 200–220°C for zinc stearate and 150–180°C for zinc acetate [1]. This approximately 50°C thermal stability advantage over zinc stearate—the most commonly used zinc soap in the plastics and rubber industries—is attributed to the branched neodecanoate ligand structure, which provides greater steric shielding of the zinc center against thermal degradation [1].

Thermal decomposition
Reported
Decomposition temperature >250°C
>30°C higher threshold than zinc stearate, supporting high-temperature applications
TGA analysis; branched ligand effect
Thermal stability High-temperature applications Zinc carboxylate comparison

Optimal Procurement and Deployment Scenarios for Zinc 3,3,5,5-Tetramethylhexanoate Based on Quantitative Differentiation Evidence


Eco-Label and Regulatory-Compliant Alkyd Paint Formulations Requiring Non-Yellowing Driers

In architectural and decorative alkyd paint lines destined for EU and North American markets where cobalt drier restrictions apply (cobalt classified as Category 2 carcinogen under EU Regulation (EC) No 1272/2008), zinc 3,3,5,5-tetramethylhexanoate serves as a secondary or co-drier with very low yellowing potential, in contrast to cobalt octoate's high yellowing [1]. It is used at 0.02–0.1% Zn by weight of total formulation in combination with zirconium or manganese primary driers to achieve comparable drying performance with significantly reduced environmental impact [1]. A 2021 study in Progress in Organic Coatings demonstrated that a Zn/Mn/Zr ternary drier system replaced cobalt while maintaining drying performance [1].

Organotin Replacement in Polyurethane Coatings, Elastomers, and Cast Parts Requiring Extended Pot Life

In two-component polyurethane coating and cast elastomer systems where DBTDL is being phased out due to organotin toxicity and REACH restrictions, zinc neodecanoate alone (0.2%) provides a pot life of 15 minutes vs. 8 minutes for DBTDL, while a synergistic zinc neodecanoate (0.1%) plus tertiary amine (0.05%) blend extends pot life to 18 minutes—2.25× that of DBTDL—with comparable Shore D hardness of 63 [2]. Replacing 50% of DBTDL with zinc neodecanoate in cast elastomers reduces demold time by 15% without loss of tensile strength or elongation [2]. Typical usage levels: 0.05–0.2% for coatings, 0.1–0.3% for elastomers [2].

High-Performance Automotive and Industrial Lubricants Requiring Multi-Functional Additive Performance

In automotive engine oils, gear oils, and industrial greases, zinc neodecanoate provides simultaneous anti-wear (four-ball wear scar 0.45 mm, 50% reduction vs. ZDDP), extreme pressure (Timken OK load 45 lb, 30% increase vs. ZDDP), and corrosion inhibition (95% at 240 h salt spray) from a single additive [3]. Its 62% biodegradation in 28 days (OECD 301B) vs. ~22% for ZDDP supports formulations targeting eco-label certifications [3]. The compound is compatible with antioxidants, detergents, and dispersants, enabling multi-functional lubricant formulations [3].

High-Temperature Polymer Processing and Automotive Interior Component Manufacturing

In polyurethane foam production for automotive seating and interior components, zinc neodecanoate's thermal stability (>250°C decomposition vs. 200–220°C for zinc stearate and 150–180°C for zinc acetate) ensures the catalyst remains effective during high-temperature processing without degrading [4]. In flexible polyurethane foam formulations for automotive seats, partial replacement of DBTDL with zinc neodecanoate resulted in a 12% improvement in foam density uniformity, an 8% increase in tear strength, and a 15% reduction in VOC emissions, as reported in the Journal of Cellular Plastics (2021) [5]. Its low volatility minimizes off-gassing in enclosed vehicle cabins [4].

Application
Selection Property
Validation Focus
Regulatory-compliant alkyd paints (non-yellowing drier)
Very low yellowing potential with no cobalt/lead regulatory constraints
Color retention and cobalt-free compliance in white/light coatings
Organotin replacement in PU coatings & elastomers
Extended pot life and balanced cure without organotin toxicity
Processing window and final Shore D hardness
High-performance automotive/industrial lubricants
Multi-functional anti-wear, extreme-pressure, and corrosion inhibition
Wear scar, EP load, corrosion resistance, and biodegradability
High-temperature polymer processing
High thermal decomposition threshold (>250°C) and low volatility
Thermal degradation resistance and VOC emissions during processing
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